An In-depth Technical Guide to 3,4,5-Trichloropyridin-2-ol: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 3,4,5-Trichloropyridin-2-ol: Structure, Properties, and Synthetic Insights
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Trichloropyridin-2-ol, a chlorinated pyridine derivative of significant interest in the fields of agrochemical and pharmaceutical research. Due to the relative scarcity of direct experimental data for this specific isomer in publicly available literature, this document synthesizes information on its precursor, 3,4,5-trichloropyridine, and draws logical inferences based on established principles of organic chemistry. The guide covers the compound's structure, predicted physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, expected spectroscopic characteristics, and potential applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with chlorinated pyridine scaffolds.
Introduction and Isomeric Context
Chlorinated pyridines are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules.[1][2] Among these, 3,4,5-Trichloropyridin-2-ol holds potential as a versatile intermediate.[1][3] It is important to distinguish this compound from its more extensively studied isomer, 3,5,6-trichloro-2-pyridinol, which is a well-documented metabolite of the insecticide chlorpyrifos. This guide will focus specifically on the 3,4,5-trichloro isomer, providing a detailed analysis based on available data for its precursors and fundamental chemical principles.
Molecular Structure and Physicochemical Properties
The chemical structure of 3,4,5-Trichloropyridin-2-ol is characterized by a pyridine ring substituted with three chlorine atoms at positions 3, 4, and 5, and a hydroxyl group at position 2.
Tautomerism
Like other 2-hydroxypyridines, 3,4,5-Trichloropyridin-2-ol is expected to exist in a tautomeric equilibrium with its corresponding pyridone form, 3,4,5-trichloro-2(1H)-pyridone.[4][5] The position of this equilibrium can be influenced by factors such as the solvent and temperature.[6][7] In many cases, the pyridone tautomer is the predominant form.[5] For the purpose of this guide, the name 3,4,5-Trichloropyridin-2-ol will be used to refer to this tautomeric mixture.
Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₅H₂Cl₃NO | - |
| Molecular Weight | 198.43 g/mol | - |
| Appearance | Predicted to be a solid at room temperature. | Inferred |
| Melting Point | The precursor, 3,4,5-trichloropyridine, has a melting point of 75-77 °C. | [8] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | Inferred |
| pKa | The presence of three electron-withdrawing chlorine atoms is expected to increase the acidity of the hydroxyl group compared to unsubstituted 2-hydroxypyridine. | Inferred |
Synthesis of 3,4,5-Trichloropyridin-2-ol
A plausible synthetic route to 3,4,5-Trichloropyridin-2-ol involves the hydroxylation of its precursor, 3,4,5-trichloropyridine, via a nucleophilic aromatic substitution (SNAr) reaction.[9][10]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3,4,5-Trichloropyridin-2-ol.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3,4,5-Trichloropyridine from 4-Hydroxypyridine
This procedure is based on established methods for the chlorination of pyridine derivatives.[11]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Reagents: Charge the flask with 4-hydroxypyridine (1.0 equivalent), acetonitrile (15.0 volumes), and water (0.1 volumes).
-
Heating: Heat the stirred solution to 40°C.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (2.2 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 45-55°C for 6-8 hours. Monitor the progress of the reaction by a suitable analytical technique such as HPLC or TLC.
-
Workup: Upon completion, cool the reaction mixture and continue stirring for 3-4 hours. Filter the resulting solid and wash with acetonitrile (2.0 volumes) and water (7.0 volumes).
-
Drying: Dry the product in a vacuum oven to a constant weight to yield 3,5-dichloro-4-pyridinol.
-
Further Chlorination: Suspend the 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes) and add phosphorus oxychloride (POCl₃, 2.0 equivalents). Heat the mixture to 50-55°C and stir for 24 hours, monitoring by HPLC.
-
Quenching and Extraction: After completion, cool the mixture and slowly pour it into cold water (5.0 volumes) at 2-10°C. Adjust the pH to 9-10 with 50% aqueous NaOH. Extract the product with a suitable organic solvent such as n-hexane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4,5-trichloropyridine.
Step 2: Hydroxylation of 3,4,5-Trichloropyridine to 3,4,5-Trichloropyridin-2-ol
This proposed step is based on the principles of nucleophilic aromatic substitution on electron-deficient pyridine rings.[12]
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Dissolve 3,4,5-trichloropyridine (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as DMSO.
-
Addition of Base: Add a strong base such as powdered potassium hydroxide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and stir until the starting material is consumed (monitor by TLC or LC-MS). The electron-withdrawing chlorine atoms facilitate nucleophilic attack by the hydroxide ion at the C2 position.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into cold water.
-
Acidification: Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 5-6. This will protonate the pyridinolate to form the desired product.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic features for 3,4,5-Trichloropyridin-2-ol.
| Technique | Expected Features |
| ¹H NMR | A single, broad singlet in the downfield region corresponding to the N-H proton of the pyridone tautomer. A singlet for the C6-H proton. The chemical shift will be influenced by the solvent and concentration. |
| ¹³C NMR | Five distinct carbon signals are expected. The signal for the carbonyl carbon (C2) of the pyridone tautomer will be the most downfield. The other four signals will correspond to the remaining carbons of the pyridine ring, with their chemical shifts influenced by the attached chlorine atoms. |
| IR Spectroscopy | A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the pyridone tautomer. A broad absorption in the region of 3000-3400 cm⁻¹ due to the N-H stretch. C-Cl stretching vibrations will appear in the fingerprint region.[13][14] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.43 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms. Fragmentation may involve the loss of CO, Cl, or HCl. |
Reactivity and Potential Applications
3,4,5-Trichloropyridin-2-ol, as a functionalized heterocycle, is a valuable intermediate for the synthesis of more complex molecules.
Caption: Potential applications and further reactions of 3,4,5-Trichloropyridin-2-ol.
Agrochemicals
The precursor, 3,4,5-trichloropyridine, is a known intermediate in the synthesis of herbicides and fungicides.[1][2] The introduction of a hydroxyl group in 3,4,5-Trichloropyridin-2-ol provides a handle for further chemical modification, allowing for the creation of a diverse library of compounds for screening as potential agrochemicals.
Pharmaceuticals
Pyridine-based structures are prevalent in many pharmaceuticals.[3][15] Chlorinated pyridinols have been investigated for their antimicrobial and antifungal activities.[16][17][18][19] 3,4,5-Trichloropyridin-2-ol can serve as a starting material for the synthesis of novel drug candidates. The hydroxyl group can be alkylated or arylated to produce a variety of ethers, or the nitrogen of the pyridone tautomer can be functionalized.
Safety and Toxicology
There is a lack of specific toxicological data for 3,4,5-Trichloropyridin-2-ol. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment in a well-ventilated area.
For context, the isomer 3,5,6-trichloro-2-pyridinol is known to be harmful if swallowed and can cause serious eye damage.[20] While this information does not directly apply to the 3,4,5-isomer, it underscores the need for caution when handling related compounds.
Conclusion
3,4,5-Trichloropyridin-2-ol is a potentially valuable, yet under-documented, chemical intermediate. This guide has provided a framework for understanding its structure, properties, and synthesis by integrating data from its precursor and applying fundamental principles of organic chemistry. The proposed synthetic protocol and predicted spectroscopic data offer a starting point for researchers to produce and characterize this compound. Further investigation into the reactivity and biological activity of 3,4,5-Trichloropyridin-2-ol and its derivatives is warranted to fully explore its potential in the development of new agrochemicals and pharmaceuticals.
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